molecular formula C4H7ClN6O4 B14548569 perchloric acid;1H-1,2,4-triazole CAS No. 62085-08-9

perchloric acid;1H-1,2,4-triazole

Cat. No.: B14548569
CAS No.: 62085-08-9
M. Wt: 238.59 g/mol
InChI Key: HLVZGROLSBKETN-UHFFFAOYSA-N
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Description

Contextualization of Azolium Salts within Advanced Materials Science

Azolium salts, the class of compounds to which 1H-1,2,4-triazolium perchlorate (B79767) belongs, are of widespread academic and industrial interest. dcu.ie They are pivotal precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are highly effective ligands in transition metal-mediated catalysis and have found vast applications in molecular catalysis and materials science. dcu.iehnue.edu.vn The in-situ deprotonation of azolium salts is a common and efficient method for generating NHC complexes used in critical carbon-carbon bond-forming reactions. hnue.edu.vn Furthermore, the structural versatility of azolium salts allows for their use in creating ionic liquids and as components in the development of novel functional materials, including molecular recognition systems and bioactive compounds. dcu.iedcu.ie

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Synthesis and Design

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, forming the structural backbone of a vast array of functional molecules. These compounds are notable for their prevalence in pharmaceuticals; an analysis of U.S. FDA-approved drugs reveals that 59% of small-molecule drugs incorporate a nitrogen heterocycle. msesupplies.com Their unique electronic properties and ability to participate in hydrogen bonding make them ideal pharmacophores. nih.gov Beyond medicine, nitrogen heterocycles are integral to agrochemicals, with over 70% of such products featuring these structures. msesupplies.com In the realm of materials science, high-nitrogen heterocycles like triazoles and tetrazoles are particularly valued as energetic materials. msesupplies.com Their high intrinsic heats of formation, derived from the numerous nitrogen-nitrogen bonds, allow them to store significant chemical energy, making them stable backbones for propellants and other energetic compounds. msesupplies.com

Research Trajectories of 1H-1,2,4-Triazolium Perchlorate within Interdisciplinary Scientific Domains

The primary research trajectory for 1H-1,2,4-triazolium perchlorate is in the field of energetic materials. researchgate.netnih.gov This interest is fueled by the combination of the nitrogen-rich 1,2,4-triazolium cation and the oxygen-rich perchlorate anion, a powerful oxidizer. Nitrogen-rich azoles are considered the backbone of high-density energetic compounds, and formulating them as salts can lead to materials with preferential energy-release behavior. researchgate.netnih.gov The compound is specifically investigated for its potential as a "green energetic salt," contributing to the development of more environmentally benign energetic materials. nih.gov The detailed characterization of its molecular and crystal structure is a key aspect of this research, as these fundamental properties govern its stability, density, and energetic performance. researchgate.netnih.gov

Overview of Scholarly Objectives and Scope in Investigating 1H-1,2,4-Triazolium Perchlorate

The principal scholarly objective in the study of 1H-1,2,4-triazolium perchlorate is to establish a clear understanding of the relationship between its structure and its properties as an energetic material. nih.gov Researchers aim to elucidate how the specific arrangement of ions in the crystal lattice, the bond angles of the protonated triazole ring, and the resulting intermolecular interactions influence its performance and sensitivity. researchgate.net By determining its detailed crystallographic data, scientists provide a crucial foundation for theoretical modeling and for the rational design of new high-density, high-performance energetic materials. researchgate.netnih.gov This targeted investigation contributes valuable data to the broader scientific effort to develop next-generation materials for a range of applications.

Detailed Research Findings

Recent research has provided a detailed crystallographic analysis of 1H-1,2,4-triazolium perchlorate (C₂H₄N₃⁺·ClO₄⁻), which was not previously available in detail. researchgate.netnih.gov These findings are critical for understanding its potential as an energetic material.

The compound crystallizes in a monoclinic system with a P2₁/m space group. researchgate.netnih.gov The analysis revealed that the bond angles of the 1,2,4-triazolium cation in this salt are similar to other cationic triazole rings but differ from the neutral 1,2,4-triazole (B32235) molecule, providing insight into the effects of protonation on the ring's geometry. researchgate.netnih.gov

Table 1: Crystallographic Data for 1H-1,2,4-Triazolium Perchlorate

ParameterValue
Chemical FormulaC₂H₄N₃⁺·ClO₄⁻
Crystal SystemMonoclinic
Space GroupP2₁/m
Unit Cell a (Å)5.1859
Unit Cell b (Å)11.8497
Unit Cell c (Å)9.6461

Properties

CAS No.

62085-08-9

Molecular Formula

C4H7ClN6O4

Molecular Weight

238.59 g/mol

IUPAC Name

perchloric acid;1H-1,2,4-triazole

InChI

InChI=1S/2C2H3N3.ClHO4/c2*1-3-2-5-4-1;2-1(3,4)5/h2*1-2H,(H,3,4,5);(H,2,3,4,5)

InChI Key

HLVZGROLSBKETN-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NN1.C1=NC=NN1.OCl(=O)(=O)=O

Origin of Product

United States

Synthetic Methodologies for 1h 1,2,4 Triazolium Perchlorate and Analogous Structures

Direct Synthesis Approaches for 1H-1,2,4-Triazolium Perchlorate (B79767)

Direct synthesis represents the most straightforward pathway to 1H-1,2,4-triazolium perchlorate, typically involving the reaction of the basic 1H-1,2,4-triazole with the strong perchloric acid.

Protonation Reactions of 1H-1,2,4-Triazole with Perchloric Acid

The formation of 1H-1,2,4-triazolium perchlorate is readily achieved through a simple acid-base neutralization reaction. In this process, the 1H-1,2,4-triazole molecule, which contains basic nitrogen atoms, acts as a proton acceptor (a Brønsted-Lowry base). Perchloric acid (HClO₄), a strong mineral acid, serves as the proton donor. The reaction results in the protonation of one of the nitrogen atoms in the triazole ring, forming the 1,2,4-triazolium cation (C₂H₄N₃⁺), while the perchlorate anion (ClO₄⁻) acts as the counter-ion. nih.govx-mol.com

Studies on the protonation of 1,2,4-triazoline-3-thione derivatives in various strong mineral acids, including perchloric acid, confirm this behavior. idk.org.rsresearchgate.net The protonation process typically occurs in a single step in perchloric acid. idk.org.rsresearchgate.net A similar approach has been used to synthesize substituted analogues, such as bis(1-benzyl-1H-1,2,4-triazole) perchlorate, which was prepared by reacting 1-benzyl-1H-1,2,4-triazole with perchloric acid in an ethanol (B145695) solution at room temperature. nih.govnih.gov This method highlights the general applicability of direct protonation for generating triazolium salts.

Crystallization and Solvent Evaporation Techniques for Salt Formation

Following the protonation reaction in a suitable solvent, the isolation of the solid 1H-1,2,4-triazolium perchlorate salt is typically accomplished through crystallization. x-mol.com Solvent evaporation is a key technique in this process. unpad.ac.id This method involves dissolving the reactants in a solvent in which the resulting salt is soluble, and then slowly removing the solvent to induce crystallization. researchgate.net

For instance, in the synthesis of a related compound, 3,5-diamino-1,2,4-triazole (DATA) hydrate, the compound was dissolved in deionized water with sodium perchlorate. The subsequent removal of the solvent in a desiccator led to the precipitation of needle-shaped crystals over a week. iucr.org Interestingly, the presence of sodium perchlorate was found to be necessary for the precipitation of the hydrated form. iucr.org Similarly, for other triazolium-based salts, the procedure can involve evaporating the solvent and then placing the product under a high vacuum to ensure all volatile materials are removed, sometimes over a desiccant like P₂O₅. imemg.org This ensures the formation of a stable, solid salt. unpad.ac.idresearchgate.net

Metathesis Reactions in the Preparation of Perchlorate Salts

Metathesis, or double displacement, reactions provide an alternative route to triazolium perchlorates, particularly when direct protonation is not ideal or when specific precursors are used. This method involves an exchange of ions between two reacting salts.

Utilization of Silver Perchlorate in Anion Exchange Reactions

Anion exchange is a common metathesis strategy for synthesizing perchlorate salts. While direct examples for 1H-1,2,4-triazolium perchlorate are less common in the literature, the principle is well-established for other ionic compounds. This method typically involves reacting a triazolium salt containing a different anion (e.g., chloride, bromide) with a perchlorate salt where the cation forms an insoluble salt with the original anion.

Silver perchlorate (AgClO₄) is often used in these reactions. The driving force for the reaction is the precipitation of an insoluble silver halide (e.g., AgCl, AgBr), leaving the desired triazolium perchlorate in solution. This approach, while effective, can be costly due to the use of silver. rsc.org The general principle of anion exchange is widely applied in various contexts, such as the removal of perchlorate from water using anion-exchange resins, where perchlorate ions displace other anions like chloride on the resin. nih.govclu-in.org Furthermore, the synthesis of nitrogen-rich energetic ionic salts has been achieved through silver salt substitution reactions, demonstrating the utility of this metathesis approach in the field. energetic-materials.org.cn

Design and Derivatization of Nitrogen-Rich Precursors (e.g., guanazine derivatives)

The synthesis of energetic materials often involves the use of nitrogen-rich precursors that are derivatized to enhance properties like energy content and stability. Guanazine, also known as 3,5-diamino-1,2,4-triazole (DATA), is a key precursor in this class. iucr.org By modifying these precursors, a wide range of energetic salts can be accessed.

For example, perchlorate salts of derivatized guanidines have been synthesized. 1-Amino-3-nitroguanidine can be protonated with 60% perchloric acid to yield its corresponding perchlorate salt, a more energetic derivative. researchgate.net The synthesis of energetic ionic salts from precursors like 2-(5-amino-1H-1,2,4-triazol-3-yl) acetic acid further illustrates this strategy, where the functionalized triazole is used to create salts with different cations. energetic-materials.org.cn These methods demonstrate a versatile approach where the core nitrogen-rich heterocycle is first functionalized and then used to form the final energetic salt, allowing for fine-tuning of the material's properties.

Advanced Synthetic Strategies for Substituted 1,2,4-Triazolium Systems

Modern synthetic chemistry offers advanced strategies for creating substituted 1,2,4-triazolium salts, moving beyond simple protonation and metathesis. These methods provide access to a wider variety of structures with tailored properties.

A prominent advanced strategy involves the copper-catalyzed N-arylation of 4-substituted-4H-1,2,4-triazoles using diaryliodonium salts. acs.org This method serves as an efficient alternative to traditional multi-step syntheses that may require harsh conditions, such as the use of perchloric acid, and often suffer from low yields. acs.org The copper-catalyzed approach is tolerant of various functional groups and can be performed under mild conditions. acs.orgrsc.org

Other advanced methods for synthesizing the core 1,2,4-triazole (B32235) ring, which can then be quaternized to form triazolium salts, include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex products, offering an efficient route to substituted triazoles. organic-chemistry.orgnih.gov

Microwave-Induced Cyclodehydration: The use of microwave irradiation can accelerate reactions, such as the cyclodehydration of secondary amides and hydrazides, to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

N-Alkylation and Quaternization: Substituted 1,2,4-triazoles can be synthesized via N-alkylation of the parent 1H-1,2,4-triazole, followed by quaternization with alkyl halides to produce the desired triazolium salts. nih.gov This is also a key step in the synthesis of 1,2,4-triazolium-based poly(ionic liquid)s. nih.gov

These advanced strategies provide chemists with a robust toolkit for the design and synthesis of a diverse range of substituted 1,2,4-triazolium salts for various applications.

Data on Synthetic Reactions

Below are tables summarizing key information from the discussed synthetic methodologies.

Table 1: Direct Synthesis of Triazolium Perchlorates

Product Precursors Reagents/Solvents Method Reference
1H-1,2,4-Triazolium Perchlorate 1H-1,2,4-Triazole Perchloric Acid Protonation nih.gov
bis(1-benzyl-1H-1,2,4-triazole) perchlorate 1-benzyl-1H-1,2,4-triazole Perchloric Acid, Ethanol Protonation, Crystallization nih.govnih.gov
3,5-diamino-1,2,4-triazole hydrate 3,5-diamino-1,2,4-triazole Sodium Perchlorate, Water Crystallization, Solvent Evaporation iucr.org

Table 2: Advanced Synthesis of Substituted 1,2,4-Triazolium Salts

Product Type Precursors Reagents/Catalysts Method Reference
1-Aryl-4-R-1,2,4-triazolium salts 4-R-4H-1,2,4-triazoles, Diaryliodonium salts Copper acetate (B1210297) (CuOAc) Copper-Catalyzed N-Arylation acs.org
Substituted 1,2,4-triazolium salts 1H-1,2,4-triazole, Alkyl halides Base, Acetonitrile N-Alkylation, Quaternization nih.gov
1,2,4-Triazolium-based Poly(ionic liquid)s Sodium 1,2,4-triazolate, 4-vinylbenzyl chloride, Alkyl halides Various N-alkylation, Polymerization, Anion Exchange nih.gov

Cyclization Reactions for the Construction of 1,2,4-Triazole Rings

The formation of the 1,2,4-triazole core is the foundational step in synthesizing 1H-1,2,4-triazolium perchlorate and related compounds. Various cyclization strategies have been developed, often employing starting materials like amidrazones, hydrazides, and nitriles.

One common approach involves the reaction of hydrazides with various reagents. For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org Another method utilizes the condensation of hydrazides with carbon disulfide and hydrazine (B178648) hydrate, followed by reaction with substituted benzaldehydes in the presence of an acid catalyst like concentrated H₂SO₄ to yield substituted 4H-1,2,4-triazoles. scispace.com

Amidrazones are also key precursors for 1,2,4-triazole synthesis. An environmentally friendly method involves the ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol, a recyclable reaction medium. organic-chemistry.org Furthermore, trifluoromethylated amidrazones can react with 2,2,2-trifluoroacetic anhydride in a solvent-free condition to produce aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization. organic-chemistry.org

[3+2] cycloaddition reactions represent another significant pathway. For example, the reaction of oximes with hydrazonoyl hydrochlorides using triethylamine (B128534) as a base leads to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Similarly, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts yields 1-aryl-5-cyano-1,2,4-triazoles through a dipolar annulation. organic-chemistry.org

Starting MaterialsReagents/ConditionsProductReference(s)
Secondary amides and hydrazidesTriflic anhydride, microwave irradiation3,4,5-trisubstituted 1,2,4-triazoles organic-chemistry.org
Hydrazide derivative, carbon disulfide, hydrazine hydrate, substituted benzaldehydesConc. H₂SO₄, ethanol, refluxSubstituted 4H-1,2,4-triazoles scispace.com
Amidrazones and aldehydesCeric ammonium nitrate, polyethylene glycol3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles organic-chemistry.org
Trifluoromethylated amidrazones2,2,2-trifluoroacetic anhydride, solvent-freeAryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles organic-chemistry.org
Oximes and hydrazonoyl hydrochloridesTriethylamine1,3,5-trisubstituted 1,2,4-triazoles organic-chemistry.org
2-diazoacetonitriles, nitriles, and aryldiazonium saltsDipolar [3+2] annulation1-aryl-5-cyano-1,2,4-triazoles organic-chemistry.org

Quaternization and N-Arylation Methods for Cation Generation

To form 1H-1,2,4-triazolium perchlorate, the neutral 1,2,4-triazole ring must be quaternized. This process involves the alkylation or arylation of one of the nitrogen atoms in the ring, leading to a positively charged triazolium cation, which can then be paired with a perchlorate anion.

N-arylation is a common method to introduce aryl groups onto the triazole nitrogen. Copper-catalyzed N-arylation of nitrogen heterocycles, including 1,2,4-triazoles, has been effectively demonstrated using air-stable CuI and ligands such as racemic trans-1,2-cyclohexanediamine. organic-chemistry.org This method is compatible with a variety of aryl and heteroaryl halides. organic-chemistry.org Palladium catalysts are also employed for the N-arylation of 1,2,3-triazoles, achieving high N2-selectivity with a range of aryl bromides, chlorides, and triflates. nih.gov

The formation of the perchlorate salt itself can be achieved by treating the synthesized triazole derivative with perchloric acid. An example is the preparation of energetic 1,2,4-triazol-3-one-based perchlorates, where the final step involves the introduction of the perchlorate anion. acs.org

Triazole SubstrateReagent/CatalystProduct TypeReference(s)
Nitrogen heterocyclesCuI, trans-1,2-cyclohexanediamine, K₃PO₄N-arylated heterocycles organic-chemistry.org
4,5-unsubstituted and 4-substituted 1,2,3-triazolesPd₂(dba)₃, L1 ligandN2-aryl-1,2,3-triazoles nih.gov
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid derivativesPerchloric acid1,2,4-Triazol-3-one-based perchlorates acs.org

Metal-Catalyzed Pathways in 1,2,4-Triazole Synthesis

Metal catalysts play a pivotal role in many synthetic routes to 1,2,4-triazoles, enabling reactions that might otherwise be difficult and allowing for high regioselectivity and functional group tolerance.

Copper catalysts are widely used. For instance, a copper-catalyzed reaction under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Copper(II) can also catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides, which can then be desulfurized to the corresponding 1,2,4-triazoles. organic-chemistry.org The regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles is achieved with Cu(II) catalysis, while Ag(I) catalysis leads to 1,3-disubstituted isomers. organic-chemistry.orgfrontiersin.org

Palladium catalysis is particularly important for C-H arylation reactions. Direct C-H arylation of 1-substituted 1,2,4-triazoles can be achieved using palladium catalysts, providing a route to complex arylated triazoles. rsc.org Furthermore, palladium(II) acetate in combination with triphenylphosphine (B44618) is effective for the direct arylation of 1,4-disubstituted 1,2,3-triazoles. nih.gov

CatalystReactantsReaction TypeProductReference(s)
CopperVarious starting materialsSequential N-C and N-N bond formation1,2,4-triazole derivatives organic-chemistry.org
Cu(II)ArylidenearylthiosemicarbazidesCyclization and desulfurization4,5-disubstituted 1,2,4-triazoles organic-chemistry.org
Cu(II) or Ag(I)Aryl diazonium salts and isocyanides[3+2] cycloaddition1,5- or 1,3-disubstituted 1,2,4-triazoles organic-chemistry.orgfrontiersin.org
Palladium1-substituted 1,2,4-triazoles and aryl halidesC-H arylationComplex arylated 1,2,4-triazoles rsc.org
Palladium(II) acetate/triphenylphosphine1,4-disubstituted 1,2,3-triazoles and aryl bromidesC-H arylationFully substituted 1,2,3-triazoles nih.gov

Electrochemical Synthesis Approaches for Azole Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of azole derivatives, often avoiding the need for harsh reagents and catalysts. These techniques can be applied to the construction of 1,2,4-triazole rings and related fused systems.

An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols can yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org In this process, the alcohol serves as both the solvent and a reactant, and ammonium acetate acts as the nitrogen source. organic-chemistry.org Another electrochemical approach allows for the synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides through anodic oxidation and cathodic reduction. researchgate.net

Furthermore, reagent-free intramolecular dehydrogenative C–N cross-coupling reactions under mild electrolytic conditions have been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocyclic compounds from aldehydes and 2-hydrazinopyridines. rsc.org This method is noted for being atom- and step-economical. rsc.org

MethodStarting MaterialsKey FeaturesProductReference(s)
Multicomponent electrochemical reactionAryl hydrazines, paraformaldehyde, NH₄OAc, alcoholsAvoids strong oxidants and transition-metal catalysts1,5-disubstituted and 1-aryl 1,2,4-triazoles organic-chemistry.org
Electrochemical synthesisNitriles and hydrazidesInvolves anodic oxidation and cathodic reduction3,5-disubstituted 1,2,4-triazoles researchgate.net
Intramolecular dehydrogenative C–N cross-couplingAliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridinesReagent-free, mild electrolytic conditions1,2,4-triazolo[4,3-a]pyridines rsc.org

Crystallographic and Spectroscopic Elucidation of 1h 1,2,4 Triazolium Perchlorate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional arrangement of atoms and molecules in the crystalline state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of 1H-1,2,4-triazolium perchlorate (B79767) has been determined to belong to the monoclinic crystal system with the space group P2₁/m . researchgate.netnih.govx-mol.com This space group indicates a center of symmetry and a screw axis. Detailed crystallographic data had not been available prior to these findings. researchgate.netnih.govx-mol.com

Table 1: Crystallographic Data for 1H-1,2,4-Triazolium Perchlorate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
Molecules per Unit Cell (Z)4

Detailed Analysis of Molecular Geometry and Bond Parameters within the 1,2,4-Triazolium Cation and Perchlorate Anion

The 1,2,4-triazolium cation is a planar, five-membered ring composed of two carbon and three nitrogen atoms. wikipedia.org The bond angles within the 1,2,4-triazolium cation in this salt are noted to be similar to those of other cationic triazole rings and differ from those of the neutral 1,2,4-triazole (B32235) molecule. nih.govx-mol.com This is indicative of the protonation of the triazole ring.

The perchlorate anion (ClO₄⁻) generally adopts a tetrahedral geometry. In the solid state, distortions from ideal tetrahedral symmetry can occur due to interactions with the surrounding cations. nih.gov The Cl-O bond lengths in perchlorate anions typically range from approximately 1.42 to 1.45 Å. nih.govnih.gov

Table 2: Selected Bond Angle Comparison in Triazole Rings
CompoundN1-C5-N4 Angle (°)Reference
1H-1,2,4-Triazolium PerchlorateSimilar to other cationic triazoles nih.govx-mol.com
Neutral 1,2,4-TriazoleDifferent from cationic form nih.govx-mol.com

Investigation of Crystal Packing Architectures and Layered Structural Motifs

The interplay of hydrogen bonds and other intermolecular forces in 1H-1,2,4-triazolium perchlorate results in the formation of a layered structure. nih.gov The cations and anions arrange into two-dimensional sheets. nih.gov This type of layered packing is a common feature in the crystal structures of energetic salts and can influence their physical properties. In similar structures, these layers are often held together by weaker van der Waals forces.

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and magnetic environments of the nuclei within the compound, complementing the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 1,2,4-triazole and its derivatives, ¹H, ¹³C, and ¹⁵N NMR provide distinct chemical shifts that are characteristic of the atoms in the heterocyclic ring and any associated counter-ions. nih.govncl.res.innih.gov

¹H NMR: In the ¹H NMR spectrum of 1,2,4-triazole, the protons attached to the carbon atoms typically appear as singlets. chemicalbook.com The N-H proton signal can be broad due to chemical exchange. ncl.res.in

¹³C NMR: The ¹³C NMR spectrum of 1,2,4-triazole shows distinct signals for the carbon atoms in the ring. chemicalbook.com The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

¹⁵N NMR: ¹⁵N NMR is particularly informative for nitrogen-rich compounds like triazoles. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and involvement in hydrogen bonding. ncl.res.innih.gov In related systems, distinct signals are observed for the different nitrogen environments within the triazole ring. ncl.res.in

Table 3: Typical NMR Chemical Shift Ranges for 1,2,4-Triazole Derivatives
NucleusChemical Shift Range (ppm)Notes
¹H (C-H)~7.5 - 8.5Solvent dependent
¹H (N-H)Variable, often broadDependent on concentration and solvent
¹³C~140 - 150For ring carbons
¹⁵N-170 to -95Relative to nitromethane; highly dependent on structure

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of 1H-1,2,4-triazolium perchlorate by probing the vibrational modes of its constituent ions: the 1H-1,2,4-triazolium cation and the perchlorate anion. The resulting spectra are a superposition of the characteristic vibrations of each entity, influenced by their interactions within the crystal lattice.

The interpretation of the vibrational spectra for 1H-1,2,4-triazole and its derivatives can be complex due to factors like strong hydrogen bonding in the condensed state, which can lead to broad and overlapping bands, particularly in the high-frequency region of the IR and Raman spectra. asianpubs.org The analysis involves assigning observed bands to specific molecular motions, such as stretching and bending of bonds, and deformations of the triazole ring.

Vibrational Modes of the 1H-1,2,4-Triazolium Cation

The vibrational spectrum of the 1H-1,2,4-triazolium cation is characterized by distinct modes originating from the triazole ring and its N-H and C-H bonds. Protonation of the 1,2,4-triazole ring, as in the case of the triazolium cation, induces notable shifts in the vibrational frequencies compared to the neutral molecule. researchgate.net

The high-wavenumber region (>3000 cm⁻¹) is dominated by N-H and C-H stretching vibrations. The N-H stretching bands are particularly sensitive to hydrogen bonding and are often observed as broad absorptions. asianpubs.org The fingerprint region, between 1600 cm⁻¹ and 600 cm⁻¹, contains a wealth of structural information, including C=N, C-N, and N-N stretching vibrations, as well as in-plane ring deformation modes. nih.govresearchgate.net Studies on various triazole compounds have assigned bands in the 1200 cm⁻¹ region to CNC stretching vibrations coupled with C-H deformation motions. researchgate.net

Below is a table summarizing the typical assignments for the key vibrational modes of the 1H-1,2,4-triazole ring, which form the basis for interpreting the cation's spectrum.

Table 1: Characteristic Vibrational Modes of the 1H-1,2,4-Triazole Ring

Wavenumber (cm⁻¹)AssignmentSpectroscopy Type
~3100 - 3150ν(C-H) - C-H StretchingIR, Raman
~3000 - 3200ν(N-H) - N-H Stretching (Broad)IR, Raman
~1500 - 1595ν(C=N) - C=N StretchingIR
~1400 - 1500Ring Stretching & DeformationIR, Raman
~1195 - 1280Ring Stretching (ν(CNC)), δ(CH)IR, Raman
~1000 - 1100Ring Breathing & DeformationIR, Raman
~870 - 980Ring Deformation, γ(CH)IR, Raman
~600 - 700Ring TorsionIR, Raman

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Wavenumbers are approximate and can shift based on crystal environment and protonation state. Source data from studies on 1,2,4-triazole and related salts. asianpubs.orgnih.govresearchgate.net

Vibrational Modes of the Perchlorate Anion

The perchlorate anion (ClO₄⁻) is a tetrahedral molecule (Td symmetry) and its vibrational spectrum is well-characterized. nih.gov It has four fundamental modes of vibration, though not all are active in both IR and Raman spectroscopy for an isolated ion. However, in a solid crystal lattice, interactions with the cation can lower the ion's effective symmetry, causing degenerate modes to split and making inactive modes become weakly active. researchgate.netnih.gov

The four fundamental modes are:

ν₁ (A₁): A non-degenerate symmetric stretching mode, which is characteristically a very strong and sharp peak in the Raman spectrum but is formally IR-inactive. nih.govresearchgate.net

ν₂ (E): A doubly degenerate bending mode, which is Raman-active but IR-inactive. researchgate.net

ν₃ (F₂): A triply degenerate antisymmetric stretching mode, which is both IR and Raman active and typically appears as a very strong, often broad, band in the IR spectrum. researchgate.netnih.gov

ν₄ (F₂): A triply degenerate bending mode, which is active in both IR and Raman. researchgate.netnih.gov

The presence of strong, characteristic bands for the perchlorate anion provides clear evidence for the compound's salt-like nature.

Table 2: Characteristic Vibrational Modes of the Perchlorate Anion (ClO₄⁻)

ModeSymmetryDescriptionTypical Wavenumber (cm⁻¹)Activity
ν₁A₁Symmetric Stretch~930Raman (Strong), IR (Inactive/Weak)
ν₂EBending~460Raman (Active), IR (Inactive/Weak)
ν₃F₂Antisymmetric Stretch~1060 - 1100IR (Very Strong), Raman (Active)
ν₄F₂Bending~625IR (Strong), Raman (Active)

Note: In the solid state, splitting of the F₂ modes may be observed due to lowered symmetry. researchgate.netnih.govmdpi.com

The complete vibrational spectrum of 1H-1,2,4-triazolium perchlorate is a composite of the bands detailed in both tables. The strong IR absorption around 1100 cm⁻¹ from the perchlorate ν₃ mode can sometimes overlap with weaker ring vibrations of the triazolium cation, requiring careful analysis to make definitive assignments. researchgate.net The combination of a strong Raman signal near 930 cm⁻¹ and a strong IR signal near 1100 cm⁻¹ is a definitive spectroscopic signature for the presence of the perchlorate ion. nih.govresearchgate.net

Theoretical and Computational Investigations of 1h 1,2,4 Triazolium Perchlorate Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of molecular systems. For 1H-1,2,4-triazolium perchlorate (B79767), these methods offer insights into the stability, reactivity, and spectroscopic characteristics of the compound.

The geometric and electronic structures of the 1H-1,2,4-triazolium cation and the perchlorate anion have been investigated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. researchgate.netdtic.mil DFT methods, particularly with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), are commonly employed to obtain optimized molecular geometries. science.govresearchgate.net These calculations provide detailed information on bond lengths and angles, which can be compared with experimental data where available.

For the 1H-1,2,4-triazolium cation, theoretical studies on related triazole derivatives have shown that protonation leads to distinct changes in the ring's geometry compared to the neutral 1H-1,2,4-triazole molecule. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for comparison and validation of DFT results. dtic.mil While specific optimized geometry data for 1H-1,2,4-triazolium perchlorate from the literature is scarce, calculations on similar triazolium salts provide valuable comparative data.

Table 1: Representative Calculated Geometric Parameters for the 1H-1,2,4-Triazolium Cation (Illustrative) Note: The following data is illustrative for the 1H-1,2,4-triazolium cation based on general findings for triazole systems, as specific computational data for the perchlorate salt is not readily available in the cited literature. The B3LYP/6-311++G(d,p) level of theory is a common method for such calculations.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthN1-N2~1.37
N2-C3~1.32
C3-N4~1.33
N4-C5~1.33
C5-N1~1.32
Bond AngleN1-N2-C3~108.0
N2-C3-N4~115.0
C3-N4-C5~101.0
N4-C5-N1~115.0
C5-N1-N2~101.0

Vibrational frequency analysis, performed computationally, is a key tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov Theoretical calculations can predict the vibrational modes of the 1H-1,2,4-triazolium cation and the perchlorate anion. nih.gov By comparing the calculated frequencies with experimental data, assignments of spectral bands to specific molecular vibrations can be made with greater confidence. researchgate.net For instance, the characteristic vibrations of the perchlorate ion (ClO₄⁻) are well-established and can be identified in the experimental spectra of 1H-1,2,4-triazolium perchlorate. nih.gov Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors to the computational data, which accounts for the approximations inherent in the theoretical models and the effects of the crystalline environment. nih.gov

Table 2: Comparison of Experimental and Representative Calculated Vibrational Frequencies (cm⁻¹) for the Perchlorate Anion Note: Experimental values are taken from studies of perchlorate salts. Calculated values are representative and depend on the level of theory and basis set used.

Vibrational ModeExperimental IR nih.govExperimental Raman nih.govRepresentative Calculated (DFT)Assignment
ν₁-906~930Symmetric stretch (A₁)
ν₂--~460Bending (E)
ν₃1064-~1100Asymmetric stretch (T₂)
ν₄621-~625Bending (T₂)

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution on a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For the 1H-1,2,4-triazolium cation, the MESP would show a positive potential localized around the hydrogen atoms and the triazole ring, indicating susceptibility to nucleophilic attack. The perchlorate anion, conversely, would exhibit a negative potential around the oxygen atoms.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a compound. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. irjweb.com In the context of 1H-1,2,4-triazolium perchlorate, the HOMO would likely be associated with the perchlorate anion, while the LUMO would be localized on the triazolium cation. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 3: Representative Frontier Molecular Orbital (HOMO-LUMO) Data for Triazolium-Based Systems (Illustrative) Note: The following data is illustrative and based on general findings for triazolium-based systems. Specific values for 1H-1,2,4-triazolium perchlorate will vary.

ParameterEnergy (eV)
HOMO-7.5 to -8.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap5.5 to 7.5

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of materials at the atomic level over time. These simulations can predict various macroscopic properties from the underlying molecular interactions.

MD simulations have been successfully employed to predict the thermophysical and transport properties of triazolium-based ionic liquids, including 1,2,4-triazolium perchlorate. acs.orgnih.gov By simulating the system at different temperatures and pressures, properties such as heat capacities, cohesive energy densities, and gravimetric densities can be computed. acs.orgnih.gov Furthermore, transport properties like self-diffusivities, which describe the movement of individual ions within the liquid, can be determined from the simulation trajectories. acs.orgnih.gov These predictions are invaluable for understanding the behavior of these materials under various conditions and for designing new materials with tailored properties. For instance, simulations have shown that triazolium-based ionic liquids tend to have smaller molar volumes and higher cohesive energy densities compared to more common imidazolium-based ionic liquids. acs.orgnih.gov

Table 4: Predicted Thermophysical Properties of 1,2,4-Triazolium Perchlorate from Molecular Dynamics Simulations Note: The data presented here is based on findings from molecular dynamics studies of triazolium-based ionic liquids. acs.orgnih.gov

PropertyPredicted Value
Molar Volume (ų/molecule)~120-130
Cohesive Energy Density (kJ/mol)~500-600
Self-Diffusivity (Cation) (10⁻¹⁰ m²/s)~1-5
Self-Diffusivity (Anion) (10⁻¹⁰ m²/s)~1-5

The accuracy of the force fields used in MD simulations is paramount for obtaining reliable predictions. mdpi.com A crucial step in force field development is the validation of the computational model against experimental data. rsc.org For 1H-1,2,4-triazolium perchlorate, the experimentally determined crystal structure provides a benchmark for this validation. researchgate.netnih.gov The molecular and crystal structure of 1H-1,2,4-triazolium perchlorate has been determined to have monoclinic (P2₁/m) symmetry. researchgate.netnih.gov MD simulations of the solid phase can be used to compute lattice parameters, which can then be directly compared with the experimental X-ray diffraction data. acs.orgnih.gov Good agreement between the simulated and experimental crystal structures lends confidence to the accuracy of the force field and its ability to predict the properties of the material in the liquid phase. acs.orgnih.gov

Structure-Property Relationship Modeling and Prediction

The intricate interplay between the molecular architecture and the observable physicochemical properties of energetic materials is a cornerstone of their design and development. In the case of 1H-1,2,4-triazolium perchlorate, a compound of significant interest in the field of energetic materials, understanding these relationships is paramount for predicting its behavior and tailoring its characteristics for specific applications. This section delves into the correlation between the compound's structural parameters at both the intramolecular and intermolecular levels and its macroscopic properties.

Correlating Intramolecular and Intermolecular Structural Parameters with Macroscopic Behavioral Patterns

The macroscopic properties of 1H-1,2,4-triazolium perchlorate, such as its density, thermal stability, and sensitivity to stimuli, are direct consequences of its underlying crystal and molecular structure. Detailed crystallographic studies have provided the precise data necessary to establish these critical structure-property relationships.

The molecular structure of 1H-1,2,4-triazolium perchlorate consists of a protonated 1,2,4-triazolium cation and a perchlorate anion. researchgate.netnih.gov The protonation of the triazole ring leads to significant changes in its geometry compared to the neutral molecule, which in turn influences the intermolecular interactions within the crystal lattice. researchgate.netnih.gov

Intramolecular Parameters and Their Influence:

Intermolecular Interactions and Macroscopic Properties:

The crystal packing of 1H-1,2,4-triazolium perchlorate is characterized by an extensive network of hydrogen bonds. These interactions, primarily between the N-H and C-H groups of the triazolium cation and the oxygen atoms of the perchlorate anion, are fundamental to the compound's density and thermal stability. The strength and directionality of these hydrogen bonds dictate how the ions are arranged in the crystal lattice, influencing the packing efficiency and, consequently, the crystal density.

A significant finding from crystallographic analysis is the formation of two-dimensional molecular sheets in the crystal structure. researchgate.net This layered arrangement is a direct result of the hydrogen-bonding network. The perchlorate anions are situated between these sheets of triazolium cations, further stabilizing the structure through electrostatic interactions. The nature of these intermolecular forces is a critical factor in determining the material's sensitivity to mechanical stimuli such as impact and friction. Stronger and more extensive hydrogen bonding networks generally lead to higher thermal stability and lower sensitivity.

The tables below present a summary of the key crystallographic and structural data for 1H-1,2,4-triazolium perchlorate, providing a quantitative basis for the structure-property correlations discussed.

Crystal Data and Structure Refinement for 1H-1,2,4-triazolium Perchlorate
ParameterValue
Empirical FormulaC₂H₄N₃⁺·ClO₄⁻
Formula Weight169.54 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)5.1363 (2)
b (Å)12.0113 (5)
c (Å)5.5891 (2)
β (°)106.011 (4)
Volume (ų)331.39 (2)
Z2
Density (calculated)1.698 g/cm³
Selected Bond Lengths for 1H-1,2,4-triazolium Perchlorate (Å)
BondLength (Å)
Cl1—O11.442 (1)
Cl1—O21.443 (1)
Cl1—O31.441 (1)
N1—C51.325 (2)
N1—N21.381 (2)
N2—C31.324 (2)
N4—C31.328 (2)
N4—C51.327 (2)
Selected Bond Angles for 1H-1,2,4-triazolium Perchlorate (°)
AngleValue (°)
O1—Cl1—O2109.5 (1)
O1—Cl1—O3109.7 (1)
O2—Cl1—O3109.3 (1)
C5—N1—N2109.7 (1)
C3—N2—N1109.8 (1)
N2—C3—N4108.8 (1)
C3—N4—C5101.9 (1)
N1—C5—N4110.0 (1)
Hydrogen Bond Geometry for 1H-1,2,4-triazolium Perchlorate (Å, °)
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1···O10.882.112.986 (2)177
N2—H2···O20.882.183.053 (2)173
C3—H3···O30.952.373.298 (2)165

D = donor atom; A = acceptor atom

Advanced Research Directions and Material Science Applications

Energetic Materials Research

The quest for energetic materials with superior performance, enhanced stability, and improved safety characteristics is a continuous effort in materials science. The compound perchloric acid; 1H-1,2,4-triazole, a salt formed from the protonation of 1H-1,2,4-triazole with perchloric acid, has emerged as a significant area of study. Its properties and potential applications are explored in detail below.

Role of Nitrogen-Rich Azoles in the Development of High-Density Energetic Compounds

Nitrogen-rich azoles, such as 1,2,4-triazole (B32235), are fundamental building blocks in the creation of high-density energetic compounds. researchgate.netnih.gov These heterocyclic structures are valued for their high nitrogen content and positive enthalpies of formation, which are key contributors to the energetic output of a material. researchgate.netnih.gov The presence of numerous C-N and N-N bonds within the azole ring system provides a robust and stable molecular backbone. researchgate.net When these azoles are functionalized with explosophores (energetic groups), the resulting compounds can exhibit high detonation performance. researchgate.net The formation of salts, such as 1,2,4-triazolium perchlorate (B79767), is a strategy employed to increase the density of the material, a critical factor that directly influences detonation velocity and pressure. scispace.com The structure of 1H-1,2,4-triazolium perchlorate has monoclinic (P21/m) symmetry. nih.gov

Design Principles for Salt-Based Energetic Materials with Preferential Energy-Release Characteristics

The design of salt-based energetic materials, like triazolium perchlorates, offers a versatile approach to tailoring energy-release characteristics. nih.gov By combining a nitrogen-rich cationic core (the triazolium ion) with an oxidizing anionic component (the perchlorate ion), a balance between fuel and oxidizer can be achieved at the molecular level. This intimate mixing enhances the efficiency of the decomposition reaction. The formation of ionic bonds contributes to a more ordered and dense crystal lattice, which is advantageous for detonation properties. scispace.com Furthermore, the ability to modify both the cation and the anion allows for the fine-tuning of properties such as thermal stability, sensitivity, and energetic output. researchgate.net For instance, the introduction of different functional groups onto the triazole ring can modulate the energetic performance of the resulting salt. researchgate.netresearchgate.net

Detonation Performance Parameters Derived from Structural and Computational Data

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the detonation performance of energetic materials like triazolium perchlorate. nih.gov These calculations, based on the material's crystal structure and heat of formation, can estimate key parameters like detonation velocity (D) and detonation pressure (P). nih.govscispace.com For energetic azoles, predicted detonation velocities can be around 9.0 km/s with detonation pressures of approximately 40 GPa. nih.gov Studies on various 1,2,4-triazolium-based salts have shown calculated detonation velocities in the range of 7–8 km/s and detonation pressures between 25–29 GPa, classifying them as high-energy-density materials. scispace.comresearchgate.net For comparison, the well-known explosive TNT has a detonation velocity of 6,900 m/s at a density of 1.6 g/cm³. wikipedia.org The Kamlet-Jacobs equation is a commonly used method for these estimations. nih.govscispace.com

CompoundPredicted Detonation Velocity (m/s)Predicted Detonation Pressure (GPa)Reference
Energetic Azoles (general)~9000~40 nih.gov
1,2,4-Triazolium-based salts7000-800025-29 scispace.comresearchgate.net
3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate8308Not Specified energetic-materials.org.cn
TNT (for comparison)6900Not Specified wikipedia.org

Thermal Decomposition Pathways and Stability Analysis of Triazolium Perchlorate Salts

The thermal stability of triazolium perchlorate salts is a critical factor for their safe handling and application. energetic-materials.org.cn Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine decomposition temperatures. researchgate.netenergetic-materials.org.cn The decomposition of these salts is a complex process initiated by proton transfer from the triazolium cation to the perchlorate anion. researchgate.net The subsequent decomposition of perchloric acid acts as a strong oxidizer for the organic triazole ring. nasa.gov For instance, the decomposition of a mixture containing mellitic acid and magnesium perchlorate shows a major exothermic peak with an onset temperature near 300°C, corresponding to the combustion of the organic component. nasa.gov The thermal stability can be influenced by the structure of the triazole ring; for example, protonated salts tend to have lower stability than their alkylated derivatives. imemg.org Some energetic salts of 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazole have shown high thermal decomposition temperatures, such as 338.3 °C for the perchlorate salt. energetic-materials.org.cn

Electrochemical Modulation of Energetic Properties of Azole Derivatives

The electrochemical properties of azole derivatives are being investigated as a potential method to modulate their energetic characteristics. jlu.edu.cn Techniques like cyclic voltammetry can be used to study the redox behavior of these compounds and determine their HOMO and LUMO energy levels. jlu.edu.cn This information provides insight into their electronic structure and reactivity. While direct electrochemical modulation of the energetic properties of a bulk explosive like triazolium perchlorate is not a primary application, understanding the electrochemical behavior of the constituent azole can aid in the design of new energetic molecules with tailored properties. For instance, the introduction of different substituents can alter the electronic properties and, consequently, the stability and reactivity of the azole ring. jlu.edu.cn

Precursors for N-Heterocyclic Carbenes (NHCs) and Metal Complexes

1,2,4-Triazolium salts are well-established as stable precursors for the generation of N-heterocyclic carbenes (NHCs). nih.govacs.orgnih.gov These NHCs, in turn, are highly effective ligands in the formation of metal complexes, leading to catalysts with significant activity in a range of chemical transformations. bohrium.comnih.gov

Synthesis of NHC Ligands Utilizing 1,2,4-Triazolium Salts

For instance, a variety of chiral and achiral 1,2,4-triazolium salts can be prepared, which serve as bench-stable precursors to NHCs. nih.govacs.orgdocumentsdelivered.com The synthesis can be adapted to produce enantiopure bicyclic triazolium salts, which are valuable in asymmetric catalysis. acs.org Furthermore, late-stage functionalization strategies have been developed to diversify the structure of triazolium-based catalysts, allowing for the rapid generation of catalyst libraries. nih.gov

Applications of Triazolium-Derived NHC Complexes in Organocatalysis and Transition Metal Catalysis

NHCs derived from 1,2,4-triazolium salts have demonstrated significant utility as both organocatalysts and as ligands for transition metal catalysts. nih.govbohrium.com In organocatalysis, these NHCs are known to facilitate umpolung reactivity, reversing the normal polarity of functional groups like aldehydes. nih.govd-nb.infomdpi.com This has led to the development of new reactions, including enantioselective intramolecular Stetter reactions. nih.govacs.org

As ligands for transition metals, 1,2,4-triazolium-derived NHCs form stable and highly active complexes with a variety of metals, including palladium, nickel, and ruthenium. nih.govacs.orgresearchgate.netacs.org These complexes have shown remarkable performance in a range of cross-coupling reactions, which are fundamental transformations in organic synthesis. bohrium.comresearchgate.net

Key Catalytic Applications:

Suzuki-Miyaura Cross-Coupling: Palladium(II) complexes bearing 1,2,4-triazole-based NHC ligands have shown very promising performance in the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and aryl boronic acids. researchgate.netacs.org Some of these complexes exhibit activity comparable to commercially available catalysts under mild conditions. acs.org

Borylation of Aryl Bromides: Nickel complexes with 1,2,4-triazole-based NHC ligands have been successfully employed as catalysts for the borylation of aryl bromides, a key method for synthesizing valuable organoboron compounds. researchgate.net

Transfer Hydrogenation: Ruthenium(II) complexes featuring triazolylidene ligands have been evaluated in the transfer hydrogenation of ketones, demonstrating the potential of these catalysts in reduction reactions. acs.org

The strong σ-donating character of these NHC ligands contributes to the stability and activity of the metal complexes. bohrium.comtcichemicals.com The modular synthesis of the triazolium precursors allows for the tuning of the NHC ligand's properties to optimize catalytic performance for specific reactions. nih.govbohrium.comnih.gov

Ionic Liquids and Their Derivatives

The 1,2,4-triazolium cation is a key building block in the development of a new generation of ionic liquids (ILs) with tunable properties. researchgate.netnih.gov These ILs are finding applications in various fields, from solvents for biopolymers to components of advanced functional materials. acs.orgnih.gov

Integration of 1,2,4-Triazolium Cations in the Design of Novel Ionic Liquids

The synthesis of 1,2,4-triazolium-based ionic liquids typically involves the alkylation of a 1,2,4-triazole derivative, followed by anion exchange. nih.govacs.org This synthetic flexibility allows for the creation of a wide range of ILs with varying properties. researchgate.net The choice of substituents on the triazolium ring and the nature of the counter-anion significantly influence the physical and chemical characteristics of the resulting IL, such as melting point, viscosity, and thermal stability. nih.govresearchgate.net

Researchers have successfully synthesized various 1,2,4-triazolium-based ILs, including those with functional groups like ethers and esters, to enhance their properties for specific applications. nih.govacs.org The ability to tailor the structure of the cation and anion makes 1,2,4-triazolium salts "designer solvents" with potential uses in synthesis, catalysis, and materials science. researchgate.netlabpartnering.org

Development of Advanced Functional Materials Based on Triazolium Ionic Liquids

The unique properties of 1,2,4-triazolium-based ionic liquids make them attractive for the development of advanced functional materials. One significant area of research is the creation of poly(ionic liquid)s (PILs), where the triazolium cation is incorporated into a polymer backbone. nih.govacs.orgacs.orgnih.gov These materials combine the advantageous properties of ionic liquids, such as high thermal stability and ionic conductivity, with the processability of polymers. nih.gov

Examples of Functional Materials:

Thermoresponsive Polymers: 1,2,4-triazolium-based PILs can exhibit thermoresponsive behavior, meaning their solubility in a given solvent changes with temperature. nih.govacs.org This property can be harnessed for applications such as dye extraction from wastewater and the creation of "smart" temperature-controlled switches. nih.govacs.org

Cellulose-Based Materials: 1,2,4-triazolium acetates have been shown to be effective solvents for cellulose (B213188), a renewable biopolymer. acs.org This opens up possibilities for developing new cellulose-based materials and processing technologies. Functionalized cellulose derivatives containing 1,2,3-triazolium units have also been prepared, exhibiting increased ionic conductivity. nsf.gov

Ionic Liquid Crystals: By incorporating long hydrocarbon and perfluorocarbon chains onto the 1,2,4-triazolium core, researchers have created ionic liquid crystals. whiterose.ac.ukmdpi.com These materials exhibit self-organizing behavior and have potential applications in areas like electrolytes for batteries and sensors. mdpi.com

Porous Membranes: Dual-cationic PILs containing both 1,2,4-triazolium and imidazolium (B1220033) moieties have been synthesized. acs.orgnih.gov These polymers can form porous membranes through a water-initiated process, which could be valuable for separation applications. acs.orgnih.gov

Exploration of Specific Applications for Triazolium-Based Ionic Liquids (e.g., as plasticizers)

A notable application for 1,2,4-triazolium-based ionic liquids is as energetic plasticizers for solid propellants. nih.govacs.orgacs.org By introducing functional groups like ethers or esters into the triazolium cation, the plasticizing effect on the propellant binder can be improved. nih.govacs.org

A study on 1-methyl-4-R-1,2,4-triazolium-based ionic liquids (where R is an ether or ester group) as plasticizers for hydroxyl-terminated polybutadiene (B167195) (HTPB), a common binder in solid propellants, revealed several key findings: nih.govacs.org

Improved Mechanical Properties: Ester-functionalized cations were found to enhance the tensile strength of the cured HTPB, while ether-functionalized cations improved the elongation at break. nih.govacs.org

Lower Glass Transition Temperature: Ester-functionalized ionic liquids were more effective at reducing the glass transition temperature of the HTPB elastomer, which is crucial for low-temperature performance. nih.govacs.org

Good Thermal Stability: The synthesized ionic liquids exhibited good thermal stability, a critical requirement for energetic materials. nih.govacs.org

These results highlight the potential of tailoring the structure of 1,2,4-triazolium-based ionic liquids to achieve specific performance characteristics in demanding applications like solid propellants.

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Contributions to the Understanding of 1H-1,2,4-Triazolium Perchlorate (B79767)

Research on 1H-1,2,4-triazolium perchlorate has established it as an energetic salt of interest. The primary contribution to its understanding comes from a detailed crystallographic study, which has elucidated its molecular and crystal structure.

The compound, with the chemical formula C₂H₄N₃⁺·ClO₄⁻, crystallizes in a monoclinic system with the space group P2₁/m. nih.gov This structural determination is crucial as it provides the foundational data for density calculations and for understanding the intermolecular interactions, such as hydrogen bonding, which significantly influence the stability and sensitivity of energetic materials. The bond angles within the 1,2,4-triazolium cation in this salt have been shown to be similar to other cationic triazole rings and differ from the neutral 1H-1,2,4-triazole molecule. nih.gov This highlights the effect of protonation on the geometry of the heterocyclic ring.

The formation of 1H-1,2,4-triazolium perchlorate is generally achieved through a neutralization reaction between 1H-1,2,4-triazole and perchloric acid. energetic-materials.org.cn This method is common for the synthesis of similar energetic salts. The compound is recognized as a "green energetic salt," a classification that points towards potentially cleaner decomposition products compared to some traditional energetic materials. nih.gov The interest in this compound stems from the fact that nitrogen-rich azoles are fundamental building blocks for high-density energetic materials, and their salt forms can offer advantages in terms of preferential energy-release behavior. nih.gov

Table 1: Crystallographic Data for 1H-1,2,4-Triazolium Perchlorate

ParameterValue
Chemical FormulaC₂H₄N₃⁺·ClO₄⁻
Crystal SystemMonoclinic
Space GroupP2₁/m
Data sourced from Kumasaki et al., 2021. nih.gov

Identification of Remaining Research Gaps and Overcoming Methodological Challenges

Despite the foundational crystallographic data, a comprehensive understanding of 1H-1,2,4-triazolium perchlorate is hampered by significant gaps in the available research literature.

A major deficiency is the lack of a detailed, published synthesis protocol. While the neutralization reaction is the presumed method, specific optimal conditions such as solvent, temperature, and purification techniques have not been formally documented for this particular salt. This poses a challenge for researchers wishing to produce the material for further study, leading to potential inconsistencies in sample purity and crystallinity.

Furthermore, there is a notable absence of comprehensive spectroscopic and thermal analysis data.

Spectroscopic Characterization: Detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (FTIR) spectra for 1H-1,2,4-triazolium perchlorate are not readily available in the public domain. Such data is essential for routine identification, purity assessment, and for providing insight into the electronic environment and bonding within the molecule. While spectra for the parent 1H-1,2,4-triazole are known, the specific shifts and vibrational modes for the perchlorate salt have not been reported. researchgate.net

Thermal Properties: There is no published data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) specifically for 1H-1,2,4-triazolium perchlorate. This information is critical for determining its melting point, decomposition temperature, and thermal stability, which are key parameters for any energetic material. For comparison, related energetic salts like 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate exhibit very high thermal stability with a decomposition temperature of 338.3 °C. energetic-materials.org.cn The lack of this data for the simpler 1H-1,2,4-triazolium salt is a significant knowledge gap.

Finally, while its potential as an energetic material is the primary reason for interest, specific performance characteristics such as detonation velocity, detonation pressure, and sensitivity to impact and friction have not been experimentally determined or reported.

Overcoming these challenges will require dedicated experimental studies focused on the synthesis and thorough characterization of this compound.

Table 2: Comparison of Thermal Decomposition Data for Related Triazolium Perchlorates

CompoundDecomposition Temperature (°C)
3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate338.3
4-Amino-1-methyl-1,2,4-triazolium perchlorate (AMTP)~262 (Tdec)
1H-1,2,4-Triazolium Perchlorate Data Not Available
Data for related compounds sourced from Zhao et al., 2022 and IMEMG. energetic-materials.org.cnimemg.org

Proposed Directions for Future Academic Inquiry and Potential Scientific Breakthroughs

The existing gaps in the knowledge of 1H-1,2,4-triazolium perchlorate present clear opportunities for future research that could lead to significant scientific contributions.

Systematic Synthesis and Characterization: A foundational study should be undertaken to report a detailed and optimized synthesis procedure for 1H-1,2,4-triazolium perchlorate. This should be accompanied by a full suite of characterization data, including ¹H NMR, ¹³C NMR, and FTIR spectroscopy. This would provide the scientific community with a reliable method for producing the compound and a benchmark for its identification.

Thermal Behavior and Decomposition Mechanism: A thorough investigation of the thermal properties using DSC and TGA is crucial. This would not only determine its thermal stability but also provide insights into its decomposition pathway. Advanced analytical techniques could be coupled with these thermal analyses to identify the gaseous products of decomposition, contributing to a better understanding of its energy release mechanism and the "greenness" of its profile.

Energetic Performance Evaluation: Experimental determination of the key energetic properties is a critical next step. This includes measuring the heat of formation, density, impact sensitivity, and friction sensitivity. Furthermore, performance parameters such as detonation velocity and pressure should be measured and compared with both traditional explosives and other triazole-based energetic salts.

Computational and Theoretical Modeling: In parallel with experimental work, computational studies using density functional theory (DFT) and other methods can be employed. These studies can predict spectroscopic data, heats of formation, and detonation performance, providing a valuable comparison with experimental results and guiding further research. scispace.com Theoretical studies can also explore the decomposition mechanism at a molecular level, offering insights that are difficult to obtain experimentally.

Comparative Studies: A systematic comparison of 1H-1,2,4-triazolium perchlorate with other substituted 1,2,4-triazolium salts (e.g., with amino, nitro, or alkyl groups) would be highly valuable. nih.govacs.org Such a study would help to elucidate structure-property relationships, showing how different functional groups on the triazolium ring affect the stability, sensitivity, and energetic performance of the resulting perchlorate salts.

Potential scientific breakthroughs from this line of inquiry could include the validation of 1H-1,2,4-triazolium perchlorate as a viable, easily synthesized, and potentially greener energetic material. A comprehensive understanding of its properties could also contribute to the development of more accurate predictive models for the performance and safety of nitrogen-rich energetic salts.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling perchloric acid in laboratory settings?

  • Perchloric acid (HClO₄) is highly corrosive and reactive. Key safety measures include:

  • Using fume hoods with washdown systems to prevent perchlorate salt buildup (explosive hazard) .
  • Avoiding contact with organic materials and dehydrating agents (e.g., concentrated sulfuric acid) to prevent spontaneous combustion .
  • Wearing chemical goggles, impervious gloves, and aprons during handling .
    • For concentrations >60%, labs must implement engineering controls (e.g., dedicated perchloric acid hoods) and submit SOPs for EHS approval .

Q. How can 1H-1,2,4-triazole derivatives be synthesized for pharmacological studies?

  • A common method involves refluxing 1H-1,2,4-triazole with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. For example:

  • Dissolve 0.001 mol of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol, add benzaldehyde, and reflux for 4 hours. Yield: ~65% after recrystallization .
    • Hydroxymethylation with paraformaldehyde (catalyzed by HCl) followed by chlorination with thionyl chloride produces intermediates like 1-(chloromethyl)-1,2,4-triazole hydrochloride .

Q. What analytical techniques are used to characterize perchlorate salts of 1H-1,2,4-triazole derivatives?

  • Single-crystal X-ray diffraction resolves structural details (e.g., bond lengths, counterion disorder) .
  • 1H/13C NMR and FTIR validate functional groups and reaction pathways .
  • Melting point analysis confirms purity (e.g., 141–143°C for intermediates) .

Advanced Research Questions

Q. How can contradictions in spectral data for 1,2,4-triazole derivatives be resolved during synthesis?

  • Discrepancies in NMR/IR assignments may arise from tautomerism or solvent effects. Mitigation strategies:

  • Compare experimental data with computational simulations (e.g., DFT for predicted spectra) .
  • Use deuterated solvents to stabilize specific tautomeric forms .
    • Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What experimental design optimizes reaction yields in perchlorate-mediated 1,2,4-triazole functionalization?

  • Factorial design can identify critical variables:

VariableRange TestedOptimal Condition
Temperature60–100°C80°C
SolventEthanol, DMSO, DMFEthanol (anhydrous)
Catalyst Loading1–5 mol%3 mol% acetic acid
  • Higher yields (e.g., 65%→80%) are achieved by increasing reaction time (e.g., 4→6 hours) and using inert atmospheres .

Q. What mechanisms explain the synergistic effects of perchloric acid and 1,2,4-triazole in catalytic systems?

  • HClO₄ acts as a Brønsted acid, protonating 1,2,4-triazole to enhance nucleophilicity. In coordination complexes (e.g., 1-{4-[(1H-1,2,4-triazol-1-yl)methyl]benzyl}-1H-1,2,4-triazol-4-ium perchlorate), the perchlorate anion stabilizes cationic intermediates via weak hydrogen bonds .
  • Kinetic studies show rate acceleration in esterification and cycloaddition reactions when HClO₄ is paired with triazole ligands .

Key Notes for Methodological Rigor

  • Contradiction Analysis : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts .
  • Safety Compliance : Document hood maintenance logs and residue washdown frequency to mitigate explosion risks .

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